molecular formula C19H18FNO3S B2541759 N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-fluoro-4-methoxybenzamide CAS No. 2034547-94-7

N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-fluoro-4-methoxybenzamide

Cat. No. B2541759
CAS RN: 2034547-94-7
M. Wt: 359.42
InChI Key: HUPPRGJRAVRHTE-UHFFFAOYSA-N
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Description

“N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-fluoro-4-methoxybenzamide” is a complex organic compound. It contains a benzothiophene moiety, which is a type of aromatic compound that consists of a benzene ring fused to a thiophene ring . Benzothiophenes have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .


Molecular Structure Analysis

The molecular structure of a compound can be determined by various spectroscopic techniques, including nuclear magnetic resonance (NMR) and X-ray crystallography . Unfortunately, without specific data on the compound, a detailed molecular structure analysis cannot be provided.


Chemical Reactions Analysis

The chemical reactions involving benzothiophene derivatives can vary widely depending on the specific compound and reaction conditions . Without more specific information, it’s difficult to provide a detailed chemical reactions analysis.

Scientific Research Applications

Photochromic Systems and Reversible Photocyclization

The compound exhibits interesting photochromic behavior, making it valuable for applications related to light-responsive materials. Specifically, researchers have explored its reversible photocyclization properties. For instance, non-symmetric diarylethenes containing a 1-benzothiophene ring on one end and a 2-thienyl or 3-thienyl group on the other end of the double bond of maleimide have been synthesized . These derivatives display absorption bands at specific wavelengths, and their cyclization and ring-opening quantum yields vary based on the substitution position of the thiophene ring. Understanding these properties can lead to innovative materials for optical devices and sensors.

Enhancing Monoclonal Antibody Production in Cell Cultures

Another intriguing application involves N- (1-benzothiophen-5-yl)-4- (2,5-dioxopyrrolidin-1-yl)benzamide and its derivatives. These compounds have shown promise in enhancing monoclonal antibody production in Chinese hamster ovary cell cultures. Monoclonal antibodies are crucial for diagnostics, therapeutics, and research, and any improvement in their production efficiency is highly valuable.

Sensor Development for Copper (II) Ion Quantification

Benzo[b]thiophene-2-boronic acid: , a derivative of our compound, plays a role in synthesizing a phosphorescent sensor for quantifying copper (II) ions . Such sensors are essential for environmental monitoring, industrial processes, and medical diagnostics.

CYP11B1 Inhibitors for Cortisol-Dependent Diseases

Researchers have explored the synthesis of CYP11B1 inhibitors using benzo[b]thiophene derivatives. These inhibitors could potentially be used for treating cortisol-dependent diseases . Cortisol regulation is critical for various physiological processes, and targeted inhibitors may offer therapeutic benefits.

Suzuki-Miyaura Cross-Coupling Reactions

Benzo[b]thiophene-2-boronic acid has utility in Suzuki-Miyaura cross-coupling reactions . These reactions enable the synthesis of complex organic molecules, making them valuable in drug discovery and materials science.

Binding Affinity Toward 5-HT1A Sites

An analogue of our compound, 1-(benzo[b]thiophen-2-yl)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-1-one, displayed micromolar affinity toward 5-HT1A sites . Investigating its binding properties can contribute to drug development targeting serotonin receptors.

properties

IUPAC Name

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3-fluoro-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FNO3S/c1-19(23,17-10-12-5-3-4-6-16(12)25-17)11-21-18(22)13-7-8-15(24-2)14(20)9-13/h3-10,23H,11H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUPPRGJRAVRHTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC(=C(C=C1)OC)F)(C2=CC3=CC=CC=C3S2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-fluoro-4-methoxybenzamide

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